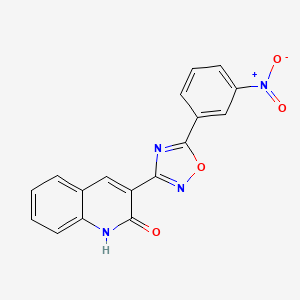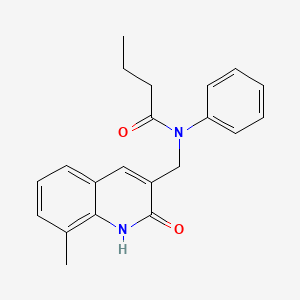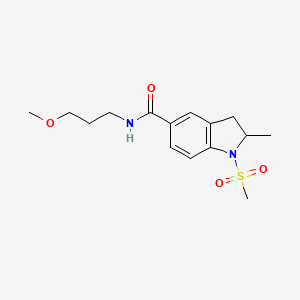
1-methanesulfonyl-N-(3-methoxypropyl)-2-methyl-2,3-dihydro-1H-indole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methanesulfonyl-N-(3-methoxypropyl)-2-methyl-2,3-dihydro-1H-indole-5-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a complex structure that includes an indole ring, a methanesulfonyl group, and a methoxypropyl side chain, making it an interesting subject for chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-N-(3-methoxypropyl)-2-methyl-2,3-dihydro-1H-indole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis or other methods that construct the indole core.
Introduction of the Methanesulfonyl Group: This step involves sulfonylation, where a methanesulfonyl chloride reacts with the indole derivative under basic conditions.
Attachment of the Methoxypropyl Side Chain: This can be done through nucleophilic substitution reactions, where the appropriate alkyl halide reacts with the indole derivative.
Final Coupling and Purification: The final product is obtained through coupling reactions and purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency.
化学反応の分析
Types of Reactions
1-methanesulfonyl-N-(3-methoxypropyl)-2-methyl-2,3-dihydro-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, including as a lead compound for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-methanesulfonyl-N-(3-methoxypropyl)-2-methyl-2,3-dihydro-1H-indole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-methanesulfonyl-N-(3-methoxypropyl)piperidine-4-carboxamide
- 1-methanesulfonyl-N-(3-methoxypropyl)-2-methyl-2,3-dihydro-1H-indole-5-carboxamide
Uniqueness
This compound is unique due to its specific structural features, such as the indole ring and methoxypropyl side chain. These features may confer distinct chemical and biological properties, making it valuable for specific research applications.
特性
IUPAC Name |
N-(3-methoxypropyl)-2-methyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-11-9-13-10-12(15(18)16-7-4-8-21-2)5-6-14(13)17(11)22(3,19)20/h5-6,10-11H,4,7-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFARQCCGCZNJCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
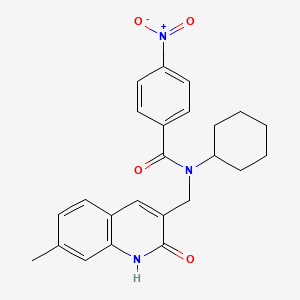
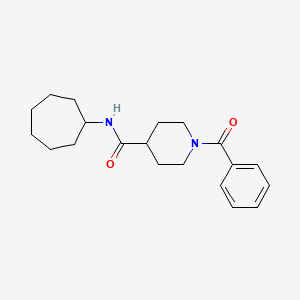
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B7683729.png)
![N-(4-methylphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B7683731.png)
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7683736.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B7683745.png)
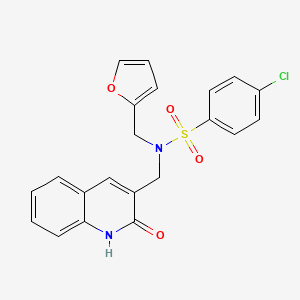
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7683767.png)
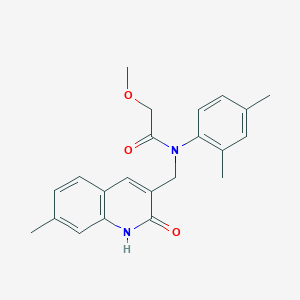
![2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B7683779.png)
![N-Cyclopentyl-2-nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]aniline](/img/structure/B7683782.png)
